ssH-Linker

Description

Fundamental Principles of Chemical Linkers in Functional Conjugates

Chemical linkers function by providing reactive handles that can form stable covalent bonds with specific functional groups present on the molecules to be conjugated. For instance, an amino-reactive linker can couple with carboxylic acids or activated esters, while a thiol-reactive linker can react with maleimides or haloacetyls. The choice of linker depends heavily on the chemical nature of the molecules being joined and the desired properties of the final conjugate. An ideal linker should be readily incorporated into one of the molecules, stable during synthesis and purification, and capable of reacting efficiently with the second molecule under controlled conditions. The ssH-linker, for example, is designed with a protected primary amino group that can be incorporated during oligonucleotide synthesis, providing a versatile handle for subsequent conjugation reactions. nih.govr-project.orgbiosearchtech.com

Significance of Functionalized Oligonucleotides in Contemporary Research

Functionalized oligonucleotides, which are synthetic DNA or RNA strands modified with non-nucleotide moieties, are indispensable tools in contemporary biological and chemical research. These modifications can impart a wide range of properties, including enhanced binding affinity, improved cellular uptake, increased stability against nucleases, or the ability to serve as probes for detection and imaging. Applications span antisense therapy, siRNA-mediated gene silencing, aptamer development, diagnostic assays, DNA nanotechnology, and the creation of DNA chips. nih.govyoutube.com The introduction of functional groups, often at the 5' or 3' termini or internally, is crucial for conjugating oligonucleotides to reporter molecules (like fluorophores or biotin), solid supports, or other biomolecules. The this compound specifically facilitates the introduction of a primary amine at the 5'-terminus, a common site for modification, enabling the synthesis of a variety of functionalized oligonucleotides. nih.govr-project.orgguidetoimmunopharmacology.orgglenresearch.com

Historical Development and Classification of Amino-Linker Technologies in Nucleic Acid Synthesis

The ability to introduce amino groups into synthetic oligonucleotides has been a long-standing goal in nucleic acid chemistry, dating back to the 1980s. youtube.com Early approaches often involved incorporating aliphatic amino linkers, such as those based on a chain of six carbon atoms (C6-amino linkers), typically introduced as phosphoramidite (B1245037) building blocks during solid-phase oligonucleotide synthesis. These linkers provided a primary amine upon deprotection, ready for conjugation.

Amino linkers can be broadly classified based on their structure, the position of incorporation (5', 3', or internal), and the nature of the protecting group used during synthesis. The development of amino-linker technologies has focused on improving coupling efficiency, ease of deprotection, stability, and purification of the resulting modified oligonucleotides.

The this compound emerged as an advancement in amino-linker technology. It is classified as an amino modifier and specifically designed for 5'-terminal modification using standard phosphoramidite chemistry on solid support. nih.govbiosearchtech.com Unlike simple aliphatic chains, the this compound incorporates an aminoethyl carbamate (B1207046) structure. nih.govnih.govwikipedia.org This structural feature, coupled with protection by a monomethoxytrityl (MMT) group, provides distinct advantages. biosearchtech.comnih.govnih.govwikipedia.org Research has shown that the this compound offers higher reactivity with activated esters compared to conventional amino-linkers and leads to more efficient conjugation yields. r-project.orgnih.govguidetoimmunopharmacology.orgwikipedia.org Furthermore, the MMT group on the this compound can be cleaved under milder acidic conditions than the dimethoxytrityl (DMT) group commonly used with conventional linkers, facilitating easier purification of the modified oligonucleotides using techniques like reverse-phase chromatography. biosearchtech.comnih.govnih.govnih.govwikipedia.orgwikipedia.org This represents a significant improvement in the workflow for preparing functionalized oligonucleotides. The this compound is considered part of a series of "ssR" amino linkers, with ssMe-linker being another derivative, though this compound is noted as being cost-effective. nih.govwikipedia.org While highly effective for 5'-modifications, the this compound is not suitable for 3'-terminal modifications due to potential intramolecular side reactions under standard deprotection conditions, leading to the development of alternative linkers like the revH linker for that purpose.

The superior performance characteristics of the this compound, particularly its high conjugation efficiency and facilitated purification, have contributed to its adoption in the synthesis of functionalized oligonucleotides for various applications, including DNA chips and probes for techniques like in situ hybridization chain reaction (HCR). nih.govguidetoimmunopharmacology.org

Here is a comparison of conjugation efficiencies for the this compound with other amino linkers for different molecules:

| Linker Type | Conjugated Molecule | Conjugation Efficiency (%) | Source |

| This compound | Biotin-NHS | 77-79 | wikipedia.org |

| Conventional amino linker | Biotin-NHS | Lower than this compound | r-project.org |

| This compound | FITC-NHS | 57-59 | wikipedia.org |

| Conventional amino linker | FITC-NHS | Lower than this compound | wikipedia.org |

| This compound | 40K PEG-NHS | 70-75 | wikipedia.org |

| Conventional amino linker | 40K PEG-NHS | Lower than this compound | wikipedia.org |

| This compound | Cholesterol | 70-80 | wikipedia.org |

| Typical 6-aminohexyl-linker | Cholesterol | Less efficient | r-project.org |

This data illustrates the improved performance offered by the this compound in conjugating various functional molecules compared to conventional amino linkers.

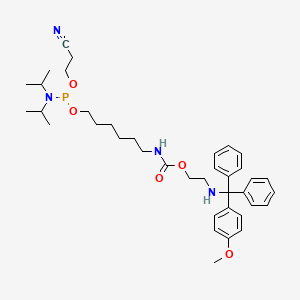

Structure

2D Structure

Properties

Molecular Formula |

C38H53N4O5P |

|---|---|

Molecular Weight |

676.8 g/mol |

IUPAC Name |

2-[[(4-methoxyphenyl)-diphenylmethyl]amino]ethyl N-[6-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyhexyl]carbamate |

InChI |

InChI=1S/C38H53N4O5P/c1-31(2)42(32(3)4)48(47-29-16-25-39)46-28-15-7-6-14-26-40-37(43)45-30-27-41-38(33-17-10-8-11-18-33,34-19-12-9-13-20-34)35-21-23-36(44-5)24-22-35/h8-13,17-24,31-32,41H,6-7,14-16,26-30H2,1-5H3,(H,40,43) |

InChI Key |

VTFLXOVDKJUHER-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCCCCCNC(=O)OCCNC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=C(C=C3)OC)OCCC#N |

Origin of Product |

United States |

Molecular Architecture and Synthetic Methodologies of the Ssh Linker

Structural Elucidation of the ssH-Linker and its Aminoethyl Carbamate (B1207046) Core

The this compound, also known by synonyms such as 9,11-Dioxa-2-aza-10-phosphatridecanoic acid, 10-[bis(1-methylethyl)amino]-13-cyano-, 2-[[(4-methoxyphenyl)diphenylmethyl]amino]ethyl ester, features a core aminoethyl carbamate structure. sigmaaldrich.com This carbamate moiety is integral to the linker's properties, influencing the lability of the protecting group and the reactivity of the terminal amine. sigmaaldrich.com The this compound phosphoramidite (B1245037) has the empirical formula C₃₈H₅₃N₄O₅P and a molecular weight of 676.83 g/mol . sigmaaldrich.comsigmaaldrich.com Its structure includes a monomethoxytrityl (MMT) group protecting the terminal amino group, a carbamate linkage, a hexyl spacer, and a phosphoramidite moiety for coupling to the oligonucleotide. sigmaaldrich.comtos-bio.com

Synthesis Protocols for this compound Phosphoramidite Precursors

The this compound is typically synthesized as a phosphoramidite precursor to enable its incorporation into oligonucleotide synthesis. The phosphoramidite structure allows it to be coupled to the growing oligonucleotide chain using standard automated synthesis protocols. The synthesis involves the introduction of the aminoethyl carbamate structure, the hexyl spacer, and the phosphoramidite group, with the terminal amine protected by an MMT group. sigmaaldrich.comtos-bio.com

Integration into Standard Oligonucleotide Synthesis Cycles

The this compound phosphoramidite is designed for seamless integration into standard automated oligonucleotide synthesis cycles. sigmaaldrich.com It is added at the 5'-end of the oligonucleotide sequence after the addition of the last nucleotide, utilizing standard phosphoramidite chemistry. mdpi.com The synthesis typically proceeds in the trityl-on mode, where the MMT group remains on the terminal amine during the synthesis and cleavage from the solid support. sigmaaldrich.comtos-bio.com This allows the MMT group to serve as a handle for purification. sigmaaldrich.comtos-bio.com

Strategies for Aminoprotection and Deprotection of the this compound

The primary amino group of the this compound is protected with a monomethoxytrityl (MMT) group. sigmaaldrich.comsigmaaldrich.com This protecting group is chosen for its acid lability, allowing for its removal under mild acidic conditions. sigmaaldrich.comtos-bio.com The presence of the aminoethyl carbamate structure in the this compound facilitates the cleavage of the MMT group under these mild conditions, while also enhancing the stability of the MMT group during the basic deprotection of the oligonucleotide itself. sigmaaldrich.comtos-bio.com

Analysis of Monomethoxytrityl (MMT) Group Removal Kinetics

Research has shown that the MMT group of the this compound is removed much faster than that of other commercially available amino-linkers. researchgate.net This rapid removal is facilitated by the aminoethyl carbamate structure, which is thought to lower the pKa of the amino group and potentially enhance reactivity through a neighbor group effect. sigmaaldrich.comtos-bio.com While the MMT group can be cleaved under weakly acidic conditions, such as 1% acetic acid, deprotection also efficiently proceeds in aqueous buffer solutions at slightly higher pH values (e.g., pH 6.0, 7.0). researchgate.netnih.gov This rapid deprotection is advantageous for downstream applications like on-support labeling protocols and facilitates convenient purification using cartridge columns. researchgate.net

Evaluation of Deprotection Conditions and Efficiency in Aqueous Media

The this compound's MMT group can be effectively cleaved in aqueous media under mild acidic conditions. researchgate.net Studies have demonstrated successful deprotection in aqueous acetic acid (e.g., 10% glacial acetic acid in water) within a short timeframe (e.g., 20 minutes at room temperature). sigmaaldrich.comsigmaaldrich.com Furthermore, deprotection has been observed in aqueous buffer solutions at pH 6.0 and 7.0. researchgate.netnih.gov This ability to deprotect in aqueous or mildly acidic aqueous conditions is a key advantage, as it avoids harsh conditions that could potentially damage the oligonucleotide. The efficient and rapid removal of the MMT group in these conditions ensures that a reactive free amino group is readily available for subsequent conjugation reactions. acs.org

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 69019445 |

| Monomethoxytrityl (MMT) | 14177 |

Data Tables

Based on the search results, specific quantitative data on MMT removal kinetics (e.g., half-lives under different conditions) or detailed comparative deprotection efficiency data in tabular format were not consistently available across the snippets. However, the text provides qualitative comparisons and general conditions.

Here is a summary of deprotection conditions mentioned:

| Deprotection Condition | Observation | Source(s) |

| Weakly acidic conditions (e.g., 1% acetic acid) | MMT protection was cleaved. | researchgate.netnih.gov |

| Aqueous buffer solutions (pH 6.0, 7.0) | Deprotection proceeded. | researchgate.netnih.gov |

| Aqueous acetic acid (10% glacial acetic acid in water) | MMT group is cleaved under very mild conditions (20 min, room temp). | sigmaaldrich.comsigmaaldrich.com |

Here is a qualitative comparison of MMT removal rate:

| Linker Type | MMT Removal Rate | Source(s) |

| This compound | Much faster | researchgate.net |

| Other commercially available amino-linkers | Slower | researchgate.net |

Reactivity and Mechanistic Studies of the Ssh Linker in Conjugation Reactions

Mechanistic Pathways of ssH-Linker Reactivity with Activated Electrophiles

The primary mechanism by which the this compound reacts with activated electrophiles involves the nucleophilic attack of the this compound's terminal amino group on the electrophilic center of the activated molecule. This reaction forms a stable covalent bond, effectively conjugating the molecule to the oligonucleotide.

Conjugation with Active Esters (e.g., Biotin-NHS, FITC)

Active esters, such as N-hydroxysuccinimide (NHS) esters, are common reagents for conjugating to primary amines ontosight.aisangon.com. The reaction between the this compound and NHS esters, like Biotin-NHS or FITC-NHS, involves the nucleophilic attack of the this compound's amino group on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide ontosight.aisangon.com.

Studies have shown high labeling efficiency of ssH-modified oligonucleotides with active esters. For instance, conjugation with Biotin-NHS in phosphate (B84403) buffer (pH 8) yielded 77-79% for ssH chemgenes.comtos-bio.com. Similarly, conjugation with FITC in phosphate buffer (pH 8) resulted in 57-59% yield for ssH chemgenes.comtos-bio.com. These yields are comparable to or higher than those obtained with conventional amino linkers chemgenes.comtos-bio.com.

| Activated Ester | Buffer System | pH | This compound Conjugation Yield (%) |

| Biotin-NHS | Phosphate buffer | 8 | 77-79 |

| FITC | Phosphate buffer | 8 | 57-59 |

| 40K PEG-NHS | Phosphate buffer | 8 | 70-75 |

Reactions with Isothiocyanates

Isothiocyanates, such as fluorescein (B123965) isothiocyanate (FITC), also react with primary amines to form stable thiourea (B124793) linkages wikipedia.org. The reaction involves the nucleophilic attack of the amino group on the carbon atom of the isothiocyanate group. The this compound has also shown high labeling efficiency with isothiocyanates chemgenes.comtos-bio.com.

Factors Influencing Conjugation Yields and Efficiencies of this compound Modified Oligonucleotides

Several factors can influence the conjugation yields and efficiencies when using this compound modified oligonucleotides. The intrinsic reactivity of the this compound's amino group plays a significant role, with the aminoethyl carbamate (B1207046) structure potentially contributing to its high reactivity chemgenes.comtos-bio.com. The nature and concentration of the activated electrophile are also critical, as is the reaction pH, buffer system, temperature, and reaction time sangon.com. For solid-phase labeling, suppressing transacetylation reactions by keeping terminal amino groups protonated and activating exogenous molecules before coupling can improve efficiency chemgenes.comtos-bio.com. The solubility of the molecule being conjugated in the reaction conditions can also be crucial for improving the final yield acs.org. High conjugation efficiency with the this compound facilitates high-throughput purification of modified oligonucleotides chemgenes.comtos-bio.comaist.go.jp.

Chemical Stability Profile of the this compound

The chemical stability of the this compound is important for both oligonucleotide synthesis and subsequent conjugation reactions.

Stability in Aqueous Buffer Systems (pH 6.0, 7.0)

The this compound has demonstrated stability in aqueous buffer systems. While the monomethoxytrityl (MMTr) protecting group on the primary amine of the this compound can be cleaved under weakly acidic conditions (e.g., 1% acetic acid), deprotection has also been observed to proceed in aqueous buffer solutions at pH 6.0 and 7.0 researchgate.net. The this compound is reported to be stable under alkaline conditions and even in carbonate buffer chemgenes.comtos-bio.com.

Assessment of Stability under Oligonucleotide Deprotection Conditions (e.g., heat-aqueous ammonia)

During oligonucleotide synthesis, protecting groups are typically removed using concentrated aqueous ammonia (B1221849), often with heat sigmaaldrich.comsigmaaldrich.com. While the this compound is generally stable under alkaline conditions, it is not ideal for 3'-terminal modification of oligonucleotides due to potential intramolecular trans-acylation under heat-aqueous ammonia conditions nih.gov. However, for 5'-terminal modification, the this compound is widely used and its modified oligonucleotides can be purified after ammonia deprotection .

Applications and Functionalization Strategies Utilizing the Ssh Linker in Oligonucleotide Bioconjugation

Site-Specific 5'-Terminal Modification of Oligonucleotides

A primary application of the ssH-Linker is the precise introduction of a primary amino group at the 5'-terminus of synthetic oligonucleotides sigmaaldrich.comnih.govqualitysystems.com.twnih.gov. This is achieved by adding the this compound as the final phosphoramidite (B1245037) building block during solid-phase synthesis doi.org. The resulting 5'-amino-modified oligonucleotide provides a specific site for subsequent conjugation reactions with molecules bearing complementary reactive groups, such as activated esters or isothiocyanates tos-bio.comnih.gov. The mild acidic conditions required for MMT deprotection ensure that the reactive amino group is available for conjugation without damaging the oligonucleotide or other modifications nih.gov. This site-specific modification is critical for controlling the orientation and location of conjugated molecules, which is essential for developing functional oligonucleotide conjugates for applications like molecular probes, antisense therapies, and aptamers nih.govnih.govresearchgate.net.

Solid-Support Conjugation for Immobilization and High-Throughput Synthesis

The this compound is highly effective for conjugating oligonucleotides to solid supports, which is fundamental for applications such as microarrays, biosensors, and high-throughput screening platforms sigmaaldrich.comnih.govqualitysystems.com.twnih.gov. After incorporating the this compound during synthesis, the oligonucleotide remains attached to the solid support. The MMT group can be removed while the oligonucleotide is still on the support using an acidic deblock solution, exposing the free amino group for direct conjugation to activated surfaces or ligands immobilized on the support sigmaaldrich.comsigmaaldrich.com. This on-support conjugation approach simplifies workflows by reducing the need for post-synthesis purification of the amino-modified oligonucleotide before immobilization tos-bio.comdoi.org. The efficiency of solid-support conjugation using the this compound has been reported to be superior to that of conventional amino linkers aist.go.jpnih.gov, facilitating the creation of high-density oligonucleotide arrays and enabling high-throughput synthesis and functionalization tos-bio.comaist.go.jpgoogle.com.

Facilitation of On-Support Labeling Reactions with Reporter Molecules

The this compound significantly enhances the efficiency of on-support labeling of oligonucleotides with various reporter molecules, including fluorescent dyes and biotin (B1667282) sigmaaldrich.comtos-bio.comnih.gov. By removing the MMT group on the solid support, the highly reactive primary amine is presented for reaction with activated reporter molecules, such as N-hydroxysuccinimide (NHS) esters or isothiocyanates sigmaaldrich.comtos-bio.comqualitysystems.com.twnih.gov. This on-support strategy allows for the direct conjugation of the reporter molecule to the oligonucleotide while it is still immobilized, streamlining the labeling process and often leading to higher conjugation yields compared to labeling in solution tos-bio.com. Research has shown high labeling efficiencies with the this compound; for example, reported yields for conjugation with Biotin-NHS and FITC at the 5' end were approximately 77-79% and 57-59%, respectively tos-bio.com. The increased reactivity of the amino group, attributed to the carbamate (B1207046) structure, plays a key role in these efficient labeling reactions sigmaaldrich.comsigmaaldrich.com.

Covalent Attachment of Diverse Functional Molecules to Oligonucleotides

The amino group introduced by the this compound serves as a versatile point of attachment for covalently conjugating a wide array of functional molecules to oligonucleotides sigmaaldrich.comsigmaaldrich.comnih.gov. This capability is essential for creating oligonucleotide conjugates with tailored properties for various applications in research, diagnostics, and therapeutics researchgate.netacs.org. The conjugation typically involves the reaction of the this compound's amino group with a compatible functional group on the molecule to be conjugated.

Conjugation of Amino Acids and Peptides

The this compound enables the efficient conjugation of amino acids and peptides to oligonucleotides, primarily at the 5'-terminus sigmaaldrich.comnih.govresearchgate.net. This is particularly valuable for synthesizing peptide-oligonucleotide conjugates (POCs), which combine the unique properties of both biomolecules researchgate.netgoogle.com. The reactive amino group on the ssH-modified oligonucleotide can form amide bonds with activated amino acids or peptides nih.gov. This conjugation can be performed either on the solid support after MMT cleavage or in solution following the release and purification of the amino-modified oligonucleotide researchgate.net. Studies have indicated that the this compound provides higher coupling efficiency for activated amino acids compared to conventional 6-aminohexyl linkers nih.gov.

Attachment of Lipids (e.g., Cholesterol)

Conjugation of lipids, such as cholesterol, to oligonucleotides is a widely used strategy to enhance their cellular uptake, improve pharmacokinetic profiles, and facilitate tissue-specific delivery nih.govresearchgate.netidtdna.com. The this compound allows for the efficient covalent attachment of these lipophilic molecules to oligonucleotides sigmaaldrich.comsigmaaldrich.comnih.govmdpi.com. Cholesterol can be conjugated by reacting the amino group of the ssH-modified oligonucleotide with an activated cholesterol derivative nih.govnih.gov. This conjugation is frequently performed on the solid support nih.govmdpi.com. High coupling efficiencies for cholesterol attachment, in the range of 70-80%, have been reported when using the this compound tos-bio.com. This efficient lipid conjugation is crucial for developing oligonucleotide-based therapeutics with improved delivery and efficacy nih.govresearchgate.net.

Pegylation with Polyethylene (B3416737) Glycol (PEG) Derivatives

Pegylation involves the covalent attachment of polyethylene glycol (PEG) chains to molecules to improve their properties, such as increasing solubility, extending circulation half-life by reducing enzymatic degradation and renal clearance, and minimizing immunogenicity sigmaaldrich.comnih.govmit.eduresearchgate.net. The this compound provides a suitable attachment point for conjugating PEG to oligonucleotides sigmaaldrich.comnih.gov. Activated PEG derivatives, such as PEG-NHS esters, can react with the primary amino group of ssH-modified oligonucleotides tos-bio.comnih.gov. This conjugation is typically carried out in solution after the oligonucleotide has been synthesized and deprotected nih.gov. Reported yields for pegylation using the this compound with 40K PEG-NHS are around 70-75% tos-bio.com. The ability to efficiently perform pegylation using the this compound is important for developing oligonucleotide therapeutics with enhanced pharmacological properties nih.govresearchgate.net.

Cross-Linking of Oligonucleotide Duplexes via this compound Interactions

The this compound plays a significant role in the cross-linking of oligonucleotide duplexes. Cross-linking involves the chemical joining of two or more molecules via covalent bonds, a technique frequently employed in bioconjugation to stabilize interactions between biomolecules thermofisher.com. In the context of oligonucleotide duplexes, cross-linking can be used to create stable, defined nucleic acid structures for various applications.

The primary amine group introduced by the this compound at the terminus of an oligonucleotide serves as a versatile handle for conjugation with molecules possessing complementary reactive groups, such as activated esters or maleimides thermofisher.combiomers.netbiomers.net. By incorporating ssH-Linkers on one or both strands of a duplex, or on interacting duplexes, and employing a suitable bifunctional cross-linking reagent, covalent linkages can be formed between the strands.

Research has demonstrated the use of the 5'-ssH linker in cross-linking strategies. For instance, it has been efficiently linked with a 3'-terminal linker on a complementary strand using a bifunctional molecule to create synthetic loop structures nih.gov. This approach allows for the creation of stable, closed-loop oligonucleotide architectures.

Synergistic Applications with the revH-Linker for Defined Structures

The limitations of the this compound for 3'-modification led to the development of the N-(2-aminoethyl)carbamate linker, known as the revH-Linker nih.gov. The revH-Linker features a reversed orientation of the carbamate group compared to the this compound, rendering it stable under the alkaline conditions used for 3'-oligonucleotide deprotection nih.gov.

The synergistic application of the 5'-ssH linker and the 3'-revH linker provides a powerful method for creating precisely defined cross-linked oligonucleotide structures. By placing an this compound at the 5'-terminus of one oligonucleotide strand and a revH-Linker at the 3'-terminus of a complementary or interacting strand, site-specific cross-linking can be achieved using a bifunctional reagent that reacts with primary amines.

Studies have shown that the 3'-revH linker can be efficiently linked with the 5'-ssH linker at the termini of complementary double strands using a bifunctional molecule nih.gov. This specific cross-linking strategy has been successfully applied to produce synthetic loop structures in oligonucleotide duplexes nih.gov. For example, this methodology was used in the preparation of anti-microRNA oligonucleotides (AMOs) with alkyl loops, which exhibited high inhibition activity toward miRNA function nih.gov. The combination of the this compound and revH-Linker thus expands the possibilities for constructing complex and functional nucleic acid architectures.

Data illustrating the efficiency of conjugation with this compound compared to conventional amino linkers has been reported. For instance, labeling efficiency with Biotin-NHS and FITC has been shown to be high for this compound modified oligonucleotides tos-bio.com.

| Linker Type | Conjugation Partner | Yield (%) (pH 8 Phosphate (B84403) Buffer) tos-bio.com |

| This compound | Biotin-NHS | 77-79 |

| This compound | FITC | 57-59 |

| Conventional Amino Linker | Biotin-NHS | Lower than this compound |

| Conventional Amino Linker | FITC | Lower than this compound |

This data highlights the superior reactivity of the this compound in conjugation reactions, contributing to its effectiveness in downstream applications such as cross-linking.

Comparative Analysis of Ssh Linker Performance with Conventional Amino Linkers

Comparative Evaluation of Conjugation Yields and Overall Efficiency

The ssH-linker demonstrates superior performance in terms of reaction efficiencies and conjugation yields when compared to conventional amino-linkers. oup.comresearchgate.net Studies have shown that activated amino acids and cholesterol molecules can be covalently connected more efficiently using the this compound than with typical 6-aminohexyl-linkers. nih.govresearchgate.net The ssR amino modifications, which include the this compound, exhibit very high labeling efficiency with active esters and isothiocyanates in comparison to conventional amino linkers. tos-bio.comchemgenes.com

Specific data highlights the efficiency of this compound in conjugations:

Labeling efficiency with Biotin-NHS in phosphate (B84403) buffer (pH 8) ranges from 77% to 79%. tos-bio.comchemgenes.com

Labeling efficiency with FITC in phosphate buffer (pH 8) is between 57% and 59%. tos-bio.comchemgenes.com

Pegylation yield with 40K PEG-NHS is in the range of 70% to 75%. tos-bio.comchemgenes.com

Cholesterol attachment coupling efficiency is reported to be 70% to 80%. tos-bio.comchemgenes.com

The higher reactivity of the this compound to active esters compared to conventional amino-linkers contributes to these improved yields. aist.go.jp This enhanced reactivity is attributed, in part, to the carbamate (B1207046) group within the ssH structure, which facilitates a neighbor group effect that accelerates conjugations to amino-reactive modifiers and reporters. researchgate.netsigmaaldrich.com While the ssMe-linker, another ssR amino linker, has shown slightly higher conjugation efficiencies than ssH, the this compound still represents a significant improvement over conventional aliphatic amines. tos-bio.comchemgenes.com

| Conjugation Partner | This compound Yield (%) | Source |

|---|---|---|

| Biotin-NHS | 77-79 | tos-bio.comchemgenes.com |

| FITC | 57-59 | tos-bio.comchemgenes.com |

| 40K PEG-NHS | 70-75 | tos-bio.comchemgenes.com |

| Cholesterol | 70-80 | tos-bio.comchemgenes.com |

Advantages in Oligonucleotide Purification Strategies

A key advantage of the this compound is its superiority in oligonucleotide purification strategies compared to other amino-linkers. oup.comresearchgate.net ssH-modified oligonucleotides can be conveniently purified, including through the use of a cartridge column. oup.comresearchgate.net The chemical properties inherent to the this compound enable high-throughput purification, resulting in high-purity ssH-modified DNAs and RNAs. aist.go.jp

The monomethoxytrityl (MMTr) group incorporated in the this compound plays a significant role in facilitating purification. sigmaaldrich.comsigmaaldrich.com Similar to the dimethoxytrityl (DMT) group used with conventional oligonucleotides, the MMTr group serves as an excellent purification handle when synthesis is performed in trityl-on mode. sigmaaldrich.comsigmaaldrich.com

Role of MMTr Group Hydrophobicity in Enhanced Purification

The strong hydrophobicity of the MMTr group is instrumental in the easy purification of amino-modified oligonucleotides. tos-bio.comchemgenes.com This lipophilic group aids in the separation of the modified oligonucleotide after synthesis. qualitysystems.com.tw The MMTr group acts as a "handle" in reversed-phase high-performance liquid chromatography (RP-HPLC), allowing for the straightforward separation of full-length oligonucleotides from failure sequences.

Furthermore, the MMTr group of the this compound can be cleaved under very mild acidic conditions, a process that occurs faster than with other commercially available amino-linkers. oup.comresearchgate.net This rapid removal property significantly contributes to the convenience and efficiency of purification. The aminoethyl carbamate structure of the this compound facilitates this mild acidic deprotection of the MMTr group when compared to standard aliphatic amines, which also helps to avoid undesirable side reactions like depurination. tos-bio.comchemgenes.comqualitysystems.com.tw

Efficiency in Cartridge Column Purification

The ability to rapidly remove the MMTr group from ssH-modified oligonucleotides directly contributes to their convenient purification using a cartridge column. oup.comresearchgate.net The chemical properties of the this compound facilitate high-throughput purification, which can be readily achieved by reverse-phase chromatography, including cartridge columns. aist.go.jp Cartridge purification is a method that utilizes a hydrophobic matrix within column cartridges to effectively separate full-length oligonucleotide products from truncated failure sequences after they are cleaved from the solid support. thermofisher.combiosyn.com This method is commonly used for certain synthesis scales and lengths and typically achieves yields of 80% or higher. thermofisher.com The efficiency of cartridge purification with ssH-modified oligonucleotides has been demonstrated, supporting efficient downstream applications such as HCR amplification with fluorophore-labeled hairpin DNAs. frontiersin.org

Comparison of Chemical Stability Profiles with Related Linkers (e.g., ssN-Linker)

The this compound exhibits favorable chemical stability characteristics when compared to related linkers such as the ssN-linker. The this compound has been shown to be chemically more stable than the ssN-linker. aist.go.jp

Regarding alkaline conditions, both ssH and ssMe amino linkers demonstrate stability. The this compound is particularly stable, even in carbonate buffer. tos-bio.comchemgenes.com In contrast, the ssMe-linker shows slightly more degradation under alkaline conditions compared to ssH linker oligos. tos-bio.comchemgenes.com

It is important to note that while the this compound is highly effective for 5'-terminal modification, it is not ideal for 3'-terminal modification due to its susceptibility to intramolecular trans-acylation under heat-aqueous ammonia (B1221849) conditions. nih.gov A related linker, the revH linker, was specifically developed to address this limitation for 3' modification, demonstrating tolerance to heat-alkaline conditions. nih.gov The carbamate moiety within the this compound structure also contributes to increased stability of the MMTr group during the deprotection process with ammonia. sigmaaldrich.com

Comparative Analysis of Reaction Efficiencies in Oligonucleotide Functionalization

The ssR amino modifications, including the this compound, have demonstrated very high labeling efficiency with various molecules, such as active esters and isothiocyanates, when compared to conventional amino linkers. tos-bio.comchemgenes.com The specific labeling efficiencies with Biotin-NHS (77-79%), FITC (57-59%), 40K PEG-NHS (70-75%), and Cholesterol (70-80%) underscore this high efficiency. tos-bio.comchemgenes.com

The enhanced reactivity of the amino group in the presence of the carbamate group through a neighbor group effect accelerates conjugations to amino-reactive modifiers and reporters. researchgate.netsigmaaldrich.com The lower pKa of the aminoethyl carbamate structure compared to aliphatic amines is believed to contribute to these efficient labeling reactions. tos-bio.comchemgenes.com The this compound's higher reactivity to active esters further distinguishes it from conventional amino-linkers. aist.go.jp

While the ssMe-linker has shown some advantages in conjugation efficiencies over ssH, the ssH-amino linker has proven highly effective in achieving high conjugation efficiency with succinimidyl esters. frontiersin.org In a comparative study involving HCR amplification with fluorophore-labeled hairpin DNAs, the use of an ssH-amino linker resulted in efficient amplification and the formation of long products, whereas a C6-amino linker did not perform as effectively under the same conditions. frontiersin.org This suggests that the ssH linker, with its 11-atom length, can enhance HCR efficiency compared to a shorter C6 linker (6 carbon atom-length). frontiersin.org Strategies such as keeping terminal amino groups protonated and activating exogenous molecules before coupling have been employed with ssR linkers to suppress undesirable transacetylation reactions during solid-phase labeling. tos-bio.comchemgenes.com

Advanced Research and Emerging Applications of Ssh Linker Technology

Integration into Advanced Genetic Analysis Systems and Platforms

The ssH-linker plays a role in advanced genetic analysis technologies by enabling the modification and immobilization of oligonucleotides. The ability to efficiently introduce a reactive amino group allows for the covalent attachment of probe DNA (oligonucleotides) onto solid surfaces like flat plates or microbeads used in analysis systems. aist.go.jp

Applications in DNA Chips and Microarrays

ssH-modified probes have been commercially utilized in DNA chips since the late 2000s. aist.go.jp Microarrays, or DNA chips, are widely used for applications such as gene expression analysis, genotyping, detection of point mutations, single nucleotide polymorphisms, and short tandem repeats. researchgate.net The this compound's properties, such as high conjugation efficiency and the ability for high-throughput purification of modified oligonucleotides, make it suitable for generating the high-quality amino-modified oligonucleotides required for attachment to microarray surfaces. chemgenes.comchemgenes.comtos-bio.com The rapid removal of the MMT protecting group in this compound terminal modification allows for the efficient presentation of a reactive free amino group onto a solid support, facilitating the covalent connection of activated molecules like amino acids or cholesterol more efficiently than with typical 6-aminohexyl-linkers. wisc.eduacs.orgresearchgate.net

Potential in Oligonucleotide Therapeutic Modality Development

This compound is explored for its potential in developing oligonucleotide therapeutic modalities. Oligonucleotide conjugates are utilized as therapeutic drugs. acs.org The this compound can be incorporated into aptamers, which are oligonucleotide-based therapeutic agents. google.comepo.orggoogle.com Specifically, it can be added to the 5'-terminal of aptamers to facilitate conjugation with other molecules, such as polyethylene (B3416737) glycol (PEG). google.comepo.orggoogle.com This conjugation is often achieved by reacting an active group, such as N-hydroxysuccinimide added to PEG, with the amino group provided by the this compound on the aptamer. google.comepo.orggoogle.com The use of linkers like this compound is a critical step in designing and synthesizing functional molecules that connect oligonucleotides with ligands for therapeutic applications. acs.org this compound has also been used in the synthesis of antisense oligonucleotides (ASOs) conjugated with lipophilic compounds, demonstrating its utility in preparing modified ASOs for potential therapeutic use, such as in the context of Duchenne muscular dystrophy. mdpi.com

Exploration of Novel Conjugation Methodologies and Expanded Substrate Scope

The this compound's inherent reactivity and the ease of deprotection of its MMT group facilitate efficient conjugation reactions. chemgenes.comsigmaaldrich.com Its higher reactivity to active esters compared to conventional amino linkers allows for efficient coupling with various molecules. aist.go.jp Research has explored its use in solid-phase conjugation, where the reactive free amino group is presented on a solid support after rapid MMT removal, enabling efficient coupling with activated amino acids or cholesterol molecules. wisc.eduacs.orgresearchgate.net This highlights an expanded substrate scope beyond simple reporters, including more complex biomolecules and lipophilic compounds. acs.orgmdpi.com The this compound has also been utilized in conjugating fluorophores to hairpin DNAs for applications like in situ hybridization chain reaction (HCR), demonstrating superior efficiency compared to other linkers like the C6-amino linker. nih.gov

Future Directions and Innovations in this compound Derived Technologies

Future directions for this compound derived technologies likely involve further optimization of conjugation chemistries and expansion of its application in novel oligonucleotide-based tools and therapeutics. The advantages offered by this compound, such as high purity of modified oligonucleotides, efficient conjugation, and cost-effectiveness, position it as a valuable component in the development of next-generation genetic analysis platforms and oligonucleotide therapeutics. aist.go.jp Continued exploration of its reactivity with a wider range of molecules and its integration into more complex oligonucleotide constructs, such as those involving multiple modifications or conjugations, are potential areas of innovation. The use of this compound in solid-phase synthesis and conjugation is expected to remain relevant due to the advantages it offers in purification and efficiency. mdpi.com

Q & A

Basic Research Questions

Q. How should researchers design experiments to evaluate the structural and functional properties of ssH-Linker in chemical systems?

- Methodological Answer : Experimental design should prioritize reproducibility by detailing synthesis protocols, characterization techniques (e.g., NMR, mass spectrometry), and reaction conditions. Use controlled variables (e.g., pH, temperature) to isolate this compound's effects. Include validation steps via comparative analysis with known linker analogs. Reference established literature for reaction methodologies and spectroscopic standards to ensure alignment with prior work .

Q. What are common data contradictions encountered in this compound studies, and how should researchers resolve them?

- Methodological Answer : Contradictions often arise from discrepancies in purity assessments (e.g., HPLC vs. elemental analysis) or conflicting spectroscopic interpretations. Address these by:

Cross-validating results with orthogonal techniques (e.g., X-ray crystallography for structural confirmation).

Replicating experiments under identical conditions.

Conducting sensitivity analyses to quantify measurement uncertainties .

Q. How can researchers formulate precise research questions when studying this compound’s role in molecular interactions?

- Methodological Answer : Start by identifying gaps in existing literature (e.g., limited data on this compound’s stability in aqueous environments). Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to narrow scope. For example:

- "How does this compound’s hydrophobicity (I) affect protein-ligand binding kinetics (O) compared to polyethylene glycol linkers (C) under physiological conditions (T)?"

Ensure questions are testable via hypothesis-driven experiments .

Advanced Research Questions

Q. How can this compound data be integrated with Linked Open Data (LOD) platforms to enhance interoperability in chemical research?

- Methodological Answer : Map this compound’s identifiers (e.g., InChIKey, SMILES) to standardized ontologies (e.g., ChEBI, PubChem) using semantic lenses. These lenses reconcile structural discrepancies (e.g., tautomerism) by defining operational equivalence rules. For instance, use SPARQL queries to link this compound’s reactivity data across platforms like Open PHACTS .

Q. What strategies address reproducibility challenges in this compound studies across independent laboratories?

- Methodological Answer :

Standardize Protocols : Publish step-by-step synthesis and characterization workflows in supplementary materials, adhering to journal guidelines (e.g., Beilstein Journal’s experimental section requirements).

Share Raw Data : Deposit datasets in repositories like Zenodo with unique DOIs.

Interlab Comparisons : Collaborate on round-robin trials to identify systematic errors (e.g., batch-to-buffer variability) .

Q. How should researchers validate this compound’s chemical stability in dynamic environments (e.g., enzymatic degradation)?

- Methodological Answer : Use accelerated stability testing (e.g., elevated temperatures, protease exposure) and monitor degradation via LC-MS. Compare results against computational models (e.g., molecular dynamics simulations) to predict hydrolysis pathways. Report uncertainties using error bars or confidence intervals .

Q. What advanced statistical methods are suitable for analyzing this compound’s dose-response relationships in biological assays?

- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to quantify efficacy (EC50) and cooperativity. Use bootstrapping or Bayesian inference to handle small sample sizes. For contradictory outcomes, perform meta-analyses of aggregated datasets to identify confounding variables .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.